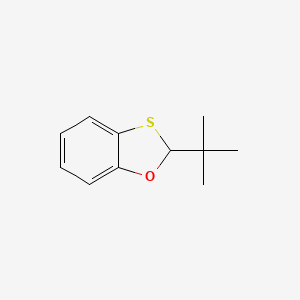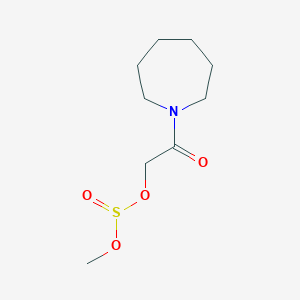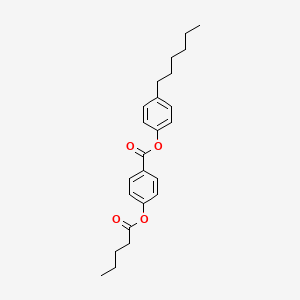
4-Hexylphenyl 4-(pentanoyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexylphenyl 4-(pentanoyloxy)benzoate is an organic compound that belongs to the class of phenyl benzoate derivatives. These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The compound consists of a hexylphenyl group attached to a benzoate moiety through a pentanoyloxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylphenyl 4-(pentanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-hexylphenol and 4-(pentanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Hexylphenyl 4-(pentanoyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Hexylphenyl 4-(pentanoyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of liquid crystalline materials and other complex organic molecules.
Biology: The compound can be utilized in the study of cell membrane interactions and lipid bilayer models.
Mechanism of Action
The mechanism of action of 4-Hexylphenyl 4-(pentanoyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester linkage allows the compound to undergo hydrolysis, releasing active moieties that can interact with biological pathways. These interactions can modulate various cellular processes, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Phenyl benzoate
- Hexyl benzoate
- Pentyl benzoate
Uniqueness
4-Hexylphenyl 4-(pentanoyloxy)benzoate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. The presence of both hexyl and pentanoyloxy groups enhances its solubility and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications, particularly in the development of liquid crystalline materials and advanced polymers.
Properties
CAS No. |
52811-78-6 |
|---|---|
Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(4-hexylphenyl) 4-pentanoyloxybenzoate |
InChI |
InChI=1S/C24H30O4/c1-3-5-7-8-9-19-11-15-22(16-12-19)28-24(26)20-13-17-21(18-14-20)27-23(25)10-6-4-2/h11-18H,3-10H2,1-2H3 |
InChI Key |
SMFMLIBTMOXFBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


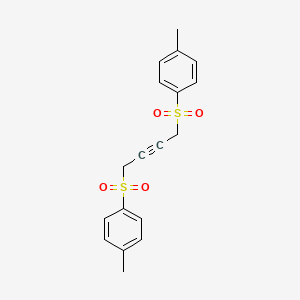
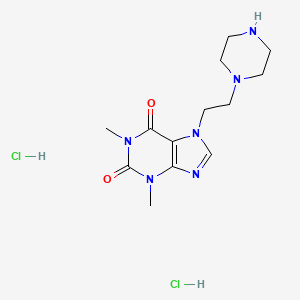
![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)
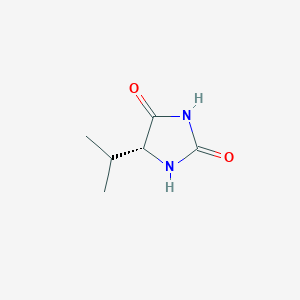
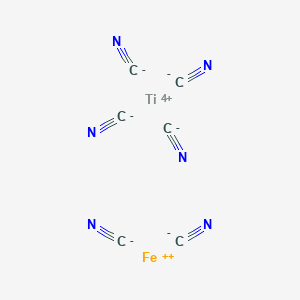
![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)

germane](/img/structure/B14645752.png)
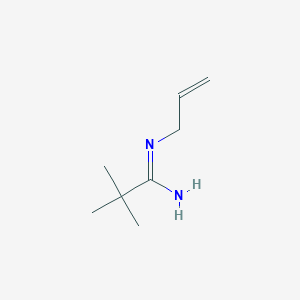
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)

